molecular formula C17H20N4O3S B3217012 (E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173620-00-2

(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B3217012
CAS No.: 1173620-00-2
M. Wt: 360.4 g/mol
InChI Key: DKXOLKIWYHRDHN-UHFFFAOYSA-N
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Description

The compound (E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1048649-79-1) is a structurally complex molecule featuring a benzo[d]thiazole core substituted with ethoxy and 2-methoxyethyl groups at positions 6 and 3, respectively. The (E)-configured imine linkage connects the thiazole ring to a 1-methyl-1H-pyrazole-5-carboxamide moiety, which contributes to its unique electronic and steric properties .

Properties

IUPAC Name

N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-4-24-12-5-6-13-15(11-12)25-17(21(13)9-10-23-3)19-16(22)14-7-8-18-20(14)2/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXOLKIWYHRDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=NN3C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazole-2-amine with 1-methyl-1H-pyrazole-5-carboxylic acid under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also bind to various biological targets, modulating their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antibacterial Research

Several thiazole-quinolinium derivatives (e.g., compounds 4c1, 4d1, and 4d2 from ) share the benzo[d]thiazol-2(3H)-ylidene scaffold but differ in substituents and appended moieties. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₂₂H₂₆N₄O₃S 450.53 6-ethoxy, 3-(2-methoxyethyl), pyrazole Not reported
4c1 (Thiazole-quinolinium) C₃₅H₃₅N₄OS 559.25 Morpholinopropyl, indole-vinyl Antibacterial
4d1 (Thiazole-quinolinium) C₃₅H₃₅N₄S 543.26 Pyrrolidinylpropyl, indole-vinyl Antibacterial
4d2 (Thiazole-quinolinium) C₃₃H₃₄N₃OS 520.24 Pyrrolidinylpropyl, hydroxystyryl Antibacterial

Key Observations :

  • The target compound’s pyrazole-carboxamide group introduces a planar, hydrogen-bond-capable moiety, contrasting with the cationic quinolinium rings in compounds. This may reduce cellular uptake efficiency compared to the charged quinolinium derivatives .
Thiazole-Triazole Hybrids ()

Compounds such as 9c (C₃₀H₂₄BrN₆O₂S) and 9e (C₃₁H₂₇N₅O₃S) incorporate triazole and benzoimidazole groups. Unlike the target compound’s pyrazole-carboxamide, these derivatives utilize acetamide linkages and halogenated aryl groups (e.g., 4-bromophenyl in 9c), which may improve binding to hydrophobic enzyme pockets .

STING Agonists ()

STING-targeting compounds (e.g., Compound 35 in ) share the benzo[d]thiazole core but integrate carbamoyl and nitro groups (e.g., C₂₈H₃₀N₇O₉S, MW 640.17). The target compound lacks the nitro group, which is critical for STING activation, suggesting divergent therapeutic applications .

Thiazolecarboxamide Derivatives ()

Patented thiazolecarboxamides like N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-2-pyridinyl]amino]-5-thiazolecarboxamide feature chloro and imidazole substituents. These electron-withdrawing groups enhance metabolic stability compared to the target compound’s ethoxy and methoxyethyl groups, which are prone to oxidative metabolism .

Biological Activity

The compound (E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic molecule that belongs to the class of pyrazole derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of the compound is C17H22N2O3SC_{17}H_{22}N_{2}O_{3}S with a molecular weight of approximately 334.43 g/mol. The structure includes a pyrazole ring, a benzo[d]thiazole moiety, and various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC17H22N2O3S
Molecular Weight334.43 g/mol
Purity≥98%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various disease pathways. Studies suggest that similar compounds can inhibit certain biological pathways or modulate receptor activity, leading to therapeutic effects.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
    • In a study evaluating antimicrobial activity, several related compounds demonstrated zones of inhibition comparable to standard antibiotics .
  • Anti-inflammatory Properties
    • Pyrazole derivatives have been reported to possess anti-inflammatory effects. For example, certain synthesized pyrazoles exhibited significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses .
    • The compound's potential as an anti-inflammatory agent can be linked to its structural features that allow for interaction with inflammatory pathways.
  • Anticancer Potential
    • There is emerging evidence suggesting that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .
    • Studies have shown that certain pyrazole compounds can inhibit specific cancer cell lines, indicating their potential as therapeutic agents in oncology.

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

  • Antimicrobial Screening :
    • A series of pyrazole-thiazole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of effectiveness, with some achieving MIC values as low as 31.25 µg/mL against Aspergillus niger .
  • In Vivo Anti-inflammatory Studies :
    • Compounds were tested in animal models for their anti-inflammatory effects. Results indicated significant reduction in edema comparable to standard anti-inflammatory drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

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